1,2-benzothiazole-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

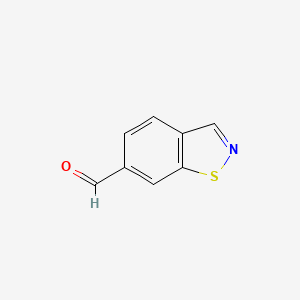

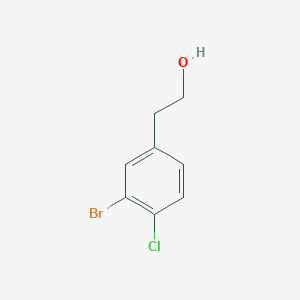

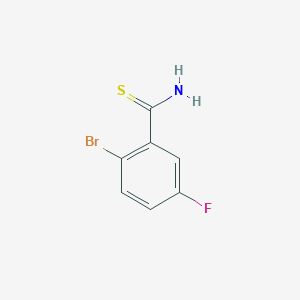

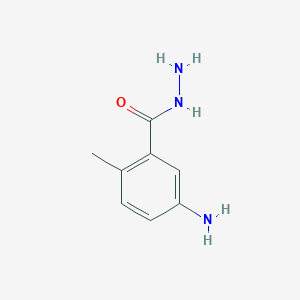

1,2-Benzothiazole-6-carbaldehyde is a heterocyclic compound with a benzene ring and a thiazole ring . It is also known as Benzo[d]thiazole-6-carbaldehyde . Its molecular formula is C8H5NOS and it has a molecular weight of 163.2 .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of 1,2-benzothiazole-6-carbaldehyde was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The reaction conditions and yields for the synthesis of benzothiazole derivatives have been reported .Physical And Chemical Properties Analysis

1,2-Benzothiazole-6-carbaldehyde is a solid at room temperature . It has a molecular weight of 163.2 .Scientific Research Applications

Pharmaceutical Applications

Thiazoles and their derivatives have been found to possess a wide range of pharmaceutical and biological activities . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have been used in the synthesis of various drugs, including antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Agrochemical Applications

Thiazoles and their derivatives have found broad applications in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides.

Industrial Applications

In the industrial field, thiazoles are used in the synthesis of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Photographic Sensitizers

Thiazoles have been used as photographic sensitizers . They are used in the development of photosensitive materials.

Antioxidant Properties

Thiazoles have shown antioxidant properties . They have the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

Neuroprotective Properties

Thiazoles have been found to possess neuroprotective properties . They play a role in the synthesis of neurotransmitters, such as acetylcholine .

Mechanism of Action

Target of Action

Benzo[d]isothiazole-6-carbaldehyde, also known as 1,2-benzothiazole-6-carbaldehyde, is a compound that has been found to interact with multiple biological targets. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), showing promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

The mode of action of benzo[d]isothiazole-6-carbaldehyde involves its interaction with these targets. For instance, as a PAM of mGlu4, it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . This modulation of receptor activity can influence various downstream effects, potentially offering therapeutic benefits in conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by benzo[d]isothiazole-6-carbaldehyde are primarily those associated with its targets. For example, by inhibiting SGLT2, it can affect glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels . By acting as a PAM for mGlu4, it can modulate glutamatergic neurotransmission, which is implicated in numerous neurological conditions .

Result of Action

The molecular and cellular effects of benzo[d]isothiazole-6-carbaldehyde’s action depend on its specific targets. For instance, inhibition of SGLT2 can lead to decreased blood glucose levels, potentially offering therapeutic benefits for type 2 diabetes . Modulation of mGlu4 activity can influence glutamatergic neurotransmission, potentially affecting various neurological processes .

Safety and Hazards

Future Directions

Benzothiazole compounds have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Benzothiazole-based photosensitizers have shown potential for use in Dye-Sensitized Solar Cells (DSSCs), demonstrating a power output of circa 123 mW, ranking among the highest performances for such semi-transparent photovoltaic devices .

properties

IUPAC Name |

1,2-benzothiazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDRYSQZCVKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)SN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isothiazole-6-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)

![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)